molecular formula C9H9F3N6 B2781824 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine CAS No. 1004644-02-3

2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B2781824
CAS No.: 1004644-02-3
M. Wt: 258.208
InChI Key: QBBWBZHYTQQMRC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with hydrazinyl, pyrazolyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Pyrazolyl Group: The pyrazolyl group can be attached through a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Hydrazinyl Substitution: Finally, the hydrazinyl group is introduced by reacting the intermediate with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce hydrazones or amines. Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a lead compound in drug discovery programs targeting various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The hydrazinyl group can form covalent bonds with active site residues, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-4-(1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine: Lacks the methyl group on the pyrazole ring.

    2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-methylpyrimidine: Has a methyl group instead of a trifluoromethyl group.

    2-Hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyrimidine: The trifluoromethyl group is positioned differently on the pyrimidine ring.

Uniqueness

The presence of both the trifluoromethyl and hydrazinyl groups in 2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine imparts unique chemical properties, such as increased lipophilicity and potential for forming strong hydrogen bonds. These features can enhance its biological activity and make it a valuable compound in drug discovery and development.

Properties

IUPAC Name

[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N6/c1-18-4-5(3-14-18)6-2-7(9(10,11)12)16-8(15-6)17-13/h2-4H,13H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBWBZHYTQQMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NC(=N2)NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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